molecular formula C9H8N4O B1595418 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 302604-98-4

9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1595418
CAS No.: 302604-98-4
M. Wt: 188.19 g/mol
InChI Key: HZAFBLUOMVLSBI-UHFFFAOYSA-N
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Description

9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol This compound is characterized by its unique structure, which includes an oxadiazole ring fused to a cinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylhydrazine, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale synthesis. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, reduced dihydro compounds, and substituted cinnoline derivatives.

Scientific Research Applications

9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-9-methyl-1,2,5-oxadiazolo[3,4-f]cinnoline
  • 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the oxadiazole ring fused to the cinnoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-methyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAFBLUOMVLSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC2=C1C3=NON=C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345464
Record name 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302604-98-4
Record name 9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
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9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
Reactant of Route 6
9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

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